Benzeneacetic acid, alpha-amino-4-chloro-, ethyl esteR, (R)-
Description
Chemical Structure: The compound "Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, (R)-" (CAS 39251-40-6) features a benzene ring substituted with a chlorine atom at the para position (4-chloro). The alpha carbon of the acetic acid moiety is bonded to an amino group (-NH₂) and an ethyl ester (-OCO₂C₂H₅). The (R)-configuration specifies the stereochemistry at the chiral alpha carbon .
For example, nitro groups are reduced to amines using iron powder and acetic acid, as seen in .
Applications: Alpha-amino esters are often intermediates in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3/t9-/m1/s1 |
InChI Key |
RBJBLESPMGILOU-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Esterification of Benzeneacetic Acid
The initial step involves converting benzeneacetic acid into its ethyl ester form, which facilitates subsequent functionalization. This process is typically achieved through acid-catalyzed esterification:
- Reaction Conditions: Benzeneacetic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Mechanism: The carboxylic acid reacts with ethanol, forming the ester via nucleophilic attack and subsequent dehydration.
- Outcome: Formation of benzeneacetic acid ethyl ester with high yield, often exceeding 90%.
Halogenation at the Para-Position
Selective chlorination at the para-position of the benzene ring is crucial for introducing the chloro substituent:
- Reagents: Typically, chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃).
- Reaction Conditions: Conducted under controlled temperature (0–25°C) to ensure regioselectivity.
- Outcome: Formation of 4-chlorobenzeneacetic acid ethyl ester with high regioselectivity, as detailed in patent EP1940387B1, which emphasizes the importance of controlled chlorination to prevent ortho or meta substitution.
Stereoselective Introduction of the Alpha-Amino Group
The key step involves stereoselective amino functionalization at the alpha-position:
- Method: As outlined in patent EP1698611A1, the process involves converting the para-chlorobenzeneacetic ester into an amino derivative via catalytic hydrogenation and subsequent amino group introduction.
- Catalysts: Palladium on carbon (Pd/C) is used for hydrogenation, typically at 40–60°C under mild pressures (0.1–4 bar).
- Reaction Pathway:
- Hydrogenation of nitro groups (if present) or direct amino group substitution via nucleophilic displacement.
- Use of chiral auxiliaries or stereoselective catalysts (e.g., chiral phosphines) to favor the (R)-enantiomer.
- Outcome: Formation of (R)-alpha-amino-4-chloro-benzeneacetic acid ethyl ester with enantiomeric excess (ee) often exceeding 90%, as detailed in patent EP1698611A1.
Final Purification and Stereochemical Control
- Purification: Crystallization from suitable solvents like heptane or ethanol to isolate the stereochemically pure (R)-enantiomer.
- Stereochemical Confirmation: Techniques such as chiral HPLC, NMR spectroscopy, and optical rotation measurements are employed to confirm enantiomeric purity.
Data Tables and In-Depth Findings
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | Ethanol, strong acid | Reflux, 2–4 hours | >90% | Ensures high purity of benzeneacetic ethyl ester |
| Para-chlorination | Chlorine gas or NCS, FeCl₃ | 0–25°C | >95% regioselectivity | Controlled to prevent ortho substitution |
| Amination | Pd/C, H₂, chiral auxiliaries | 40–60°C, 0.1–4 bar | 85–92% | Stereoselective, high ee of (R)-enantiomer |
| Purification | Crystallization | Room temperature | >98% purity | Confirmed by chiral HPLC |
The synthesis of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, (R)- involves a sequence of esterification, regioselective halogenation, and stereoselective amino group introduction. The process relies heavily on controlled reaction conditions, catalytic hydrogenation, and chiral stereocontrol techniques to achieve high yield and enantiomeric purity. These methods are well-documented in patent literature and are adaptable for industrial-scale production, ensuring high stereoselectivity and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Alpha Position
(a) Hydroxy vs. Amino Groups
- Chlorobenzilate (CAS 510-15-6): Structure: Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, ethyl ester. Key Differences: Replaces the alpha-amino group with a hydroxy (-OH) and adds a second 4-chlorophenyl substituent. Properties: Chlorobenzilate is an acaricide, highlighting how alpha-hydroxy groups paired with aromatic chlorination enhance pesticidal activity .
- Benzeneacetic Acid, 4-Hydroxy-, Ethyl Ester (CAS 17138-28-2): Structure: Lacks the 4-chloro and alpha-amino groups but retains the ethyl ester and para-hydroxy substituent.
(b) Protected Amino Groups
- Benzeneacetic Acid, 4-Chloro-Alpha-[[(tert-Butoxy)Carbonyl]Amino]-α-Methyl-3-Nitro-, (R)- (CAS 1306606-03-0): Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group, a nitro group at the meta position, and an alpha-methyl substituent. Significance: Protection of the amino group (e.g., Boc) is common in peptide synthesis to prevent undesired reactions .
Variations in Aromatic Ring Substituents
(a) Halogenation Patterns
- Benzeneacetic Acid, 2,3-Dichloro-Alpha-(2,3-Dichloro-4-Methoxyphenyl)-4-Methoxy-, Ethyl Ester (CAS 316382-53-3):
(b) Cyclic and Bulky Substituents
- Benzeneacetic Acid, 4-Chloro-Alpha-Cyclopentyl-Alpha-Hydroxy-, Ethyl Ester (CAS 741682-85-9):
Ester Group Modifications
Stereochemical Variations
- Benzeneacetic Acid, 4-Chloro-Alpha-(1-Methylethyl)-, (S)-Cyano(3-Phenoxyphenyl)Methyl Ester (CAS 66230-04-4): Structure: Contains a cyano-phenoxyphenyl group and isopropyl substituent. The (S)-configuration contrasts with the (R)-configuration of the target compound. Relevance: Stereochemistry significantly impacts biological activity; this compound is likely a pyrethroid insecticide analog .
Data Tables
Table 1: Structural and Functional Group Comparison
Biological Activity
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, (R)- is a compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
| Boiling Point | 294.3 ± 25.0 °C |
| Density | 1.220 ± 0.06 g/cm³ |
| pKa | 6.63 ± 0.10 |
These properties indicate that the compound is stable under various conditions, which is essential for its biological applications .
Benzeneacetic acid derivatives have been shown to interact with various biological targets, including:
- Peroxisome Proliferator-Activated Receptors (PPARs) : The compound exhibits PPAR agonist activity, which is crucial for regulating glucose metabolism and lipid homeostasis. In vitro studies have shown that certain derivatives stimulate PPARs with rates exceeding 58%, reaching up to 81.79% compared to reference compounds like pioglitazone .
- Antidiabetic Activity : Research indicates that compounds similar to benzeneacetic acid derivatives possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in skeletal muscle cells .
Antidiabetic Effects
A study explored the antidiabetic potential of benzeneacetic acid derivatives, revealing significant improvements in glycemic control in animal models. The research demonstrated that these compounds could lower blood glucose levels effectively through PPAR activation.
Antimicrobial Properties
Another area of investigation focused on the antimicrobial activity of benzeneacetic acid derivatives against various pathogens. The results indicated a broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, (R)-:
- PPAR Agonism : The compound's ability to activate PPARs suggests it could be developed into a therapeutic agent for metabolic disorders.
- Antimicrobial Efficacy : Demonstrated effectiveness against multiple bacterial strains supports its potential as an antibacterial agent.
- Safety and Toxicity : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to confirm long-term safety .
Q & A
Q. What are the recommended synthetic routes for enantioselective preparation of (R)-ethyl α-amino-4-chlorobenzeneacetate?
Methodological Answer: Enantioselective synthesis can be achieved via asymmetric hydrogenation of a ketimine precursor or enzymatic resolution. For example:
- Chiral auxiliary approach: Use (R)-proline-derived catalysts to induce stereochemistry during the amination step .
- Enzymatic resolution: Lipase-catalyzed esterification can separate enantiomers by selectively acylating one isomer .
- Key intermediates: Start with 4-chlorophenylglyoxylic acid, reduce to the α-keto ester, followed by stereoselective amination using chiral ligands like BINAP-Ru complexes .
Q. How can researchers ensure purity and stereochemical integrity post-synthesis?
Methodological Answer:
Q. What spectroscopic methods are effective for structural characterization?
Methodological Answer:
Q. What stability considerations apply to this compound during storage?
Methodological Answer:
- Light sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the α-amino ester .
- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
- Temperature: Stability testing (e.g., 25°C vs. 4°C) via HPLC can identify optimal storage conditions .
Q. How to resolve discrepancies in CAS registry numbers or synonyms?
Methodological Answer:
- Cross-referencing: Compare entries in multiple databases (e.g., NIST, PubChem) using the IUPAC name .
- Spectral validation: Match experimental NMR or MS data to authoritative sources (e.g., NIST Chemistry WebBook) .
Advanced Research Questions
Q. What mechanistic insights explain stereoselective formation of the (R)-enantiomer?
Methodological Answer:
Q. How can computational tools predict biological interactions?
Methodological Answer:
Q. What metabolic pathways are anticipated based on structural analogs?
Methodological Answer:
Q. How do structural modifications influence physicochemical properties?
Methodological Answer:
| Modification | Impact | Reference |
|---|---|---|
| 4-Cl → 4-OCH₃ | ↑ LogP (hydrophobicity), ↓ metabolic stability | |
| Ethyl ester → tert-butyl ester | ↑ Steric hindrance, slower hydrolysis |
Q. How to reconcile conflicting biological activity data in literature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
